2,4-Dichlorobenzenediazonium

Vue d'ensemble

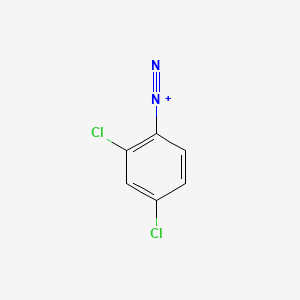

Description

2,4-Dichlorobenzenediazonium is an organic compound with the molecular formula C6H3Cl2N2+. It is a diazonium salt derived from 2,4-dichloroaniline. Diazonium salts are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used in dye and pigment industries .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,4-Dichlorobenzenediazonium is typically synthesized through the diazotization of 2,4-dichloroaniline. The process involves the reaction of 2,4-dichloroaniline with sodium nitrite in the presence of hydrochloric acid at low temperatures (0-5°C). The reaction can be represented as follows:

C6H3Cl2NH2+NaNO2+2HCl→C6H3Cl2N2+Cl−+NaCl+2H2O

Industrial Production Methods: In industrial settings, the diazotization process is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity of the diazonium salt. The resulting this compound chloride is often isolated as a solid or used directly in subsequent reactions .

Analyse Des Réactions Chimiques

Types of Reactions: 2,4-Dichlorobenzenediazonium undergoes various chemical reactions, including:

Substitution Reactions: It can participate in Sandmeyer reactions, where the diazonium group is replaced by other substituents such as halides, cyanides, or hydroxyl groups.

Coupling Reactions: It reacts with phenols and aromatic amines to form azo compounds, which are important in dye synthesis.

Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline.

Common Reagents and Conditions:

Sandmeyer Reaction: Copper(I) chloride or bromide, copper(I) cyanide, and water are commonly used reagents.

Coupling Reaction: Phenols or aromatic amines in alkaline conditions.

Reduction Reaction: Sodium sulfite or stannous chloride in acidic conditions.

Major Products:

Substitution: 2,4-dichlorobenzene derivatives.

Coupling: Azo dyes.

Reduction: 2,4-dichloroaniline.

Applications De Recherche Scientifique

2,4-Dichlorobenzenediazonium has several applications in scientific research:

Chemistry: Used in the synthesis of azo dyes and pigments.

Biology: Employed in histology for staining tissues.

Medicine: Investigated for potential use in drug development.

Industry: Utilized in the production of dyes, pigments, and other organic compounds.

Mécanisme D'action

The mechanism of action of 2,4-dichlorobenzenediazonium primarily involves its ability to form reactive intermediates, such as free radicals or carbocations, which can then participate in various chemical reactions. In coupling reactions, the diazonium group acts as an electrophile, reacting with nucleophilic aromatic compounds to form azo bonds. In reduction reactions, the diazonium group is reduced to an amine, releasing nitrogen gas .

Comparaison Avec Des Composés Similaires

- 2,4-Dichlorobenzenediazonium tetrafluoroborate

- 3,5-Dichlorobenzenediazonium tetrafluoroborate

- 4-Methoxybenzenediazonium tetrafluoroborate

Comparison: this compound is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and the types of products formed in reactions. Compared to other diazonium salts, it offers distinct advantages in the synthesis of certain dyes and pigments due to its electron-withdrawing chlorine substituents, which can stabilize the diazonium ion and influence the electrophilicity of the compound .

Activité Biologique

2,4-Dichlorobenzenediazonium (DCBD) is a diazonium salt that has garnered attention in various fields of organic chemistry and biochemistry due to its unique properties and biological activities. This article explores the biological activity of DCBD, including its mechanisms of action, applications in research, and implications for therapeutic uses.

This compound is represented by the chemical formula and is typically encountered in the form of its salts, such as tetrafluoroborate or chloride. It is a potent electrophile, making it highly reactive in various chemical reactions, particularly in nucleophilic substitutions and coupling reactions.

DCBD exhibits several biological activities primarily through its ability to form reactive intermediates that can interact with biomolecules. The following mechanisms have been identified:

- Electrophilic Aromatic Substitution : DCBD can react with nucleophiles such as amines and phenols, leading to the formation of azo compounds. This reaction is significant in dye synthesis and has potential applications in medicinal chemistry .

- Oxidative Stress Induction : Studies indicate that DCBD can induce oxidative stress in cells by generating reactive oxygen species (ROS). This mechanism may contribute to its cytotoxic effects on cancer cells .

- Cell Proliferation Inhibition : Research has shown that DCBD can inhibit cell proliferation in various cancer cell lines. For instance, a study reported an IC50 value of approximately 3.7 µM against glioblastoma multiforme cells, indicating its potential as an anti-cancer agent .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Cytotoxic Effects on Cancer Cells : In a study involving glioblastoma cell lines (GBM43), DCBD demonstrated significant cytotoxicity with an IC50 around 3.7 µM. This indicates its potential use as a chemotherapeutic agent targeting aggressive tumors .

- Oxidative Stress Mechanism : Another investigation highlighted that DCBD treatment resulted in increased levels of ROS within treated cells, suggesting that oxidative stress may be a critical pathway through which DCBD exerts its effects .

- Dye Synthesis Applications : The compound's ability to undergo electrophilic substitution reactions has been exploited in synthesizing various azo dyes, which are widely used in textiles and biological staining .

Propriétés

IUPAC Name |

2,4-dichlorobenzenediazonium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2N2/c7-4-1-2-6(10-9)5(8)3-4/h1-3H/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVDAJTZKOJZQFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)[N+]#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2N2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

21872-70-8 (tetrafluoroborate(1-)) | |

| Record name | 2,4-Dichlorobenzenediazonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027165135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90181635 | |

| Record name | 2,4-Dichlorobenzenediazonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27165-13-5 | |

| Record name | 2,4-Dichlorobenzenediazonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027165135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichlorobenzenediazonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.